Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate
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Overview
Description
Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H12N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methylthio group at the 2-position and methyl groups at the 4 and 6 positions of the pyrimidine ring, along with a carboxylate ester group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate typically involves the reaction of 2-methylthio-4,6-dimethylpyrimidine with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloroformate group by the pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylthiopyrimidine-5-carboxylate
- 4,6-Dimethyl-2-methylthiopyrimidine
- Methyl 4,6-dimethylpyrimidine-5-carboxylate
Uniqueness
Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is unique due to the presence of both methyl and methylthio groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 4,6-dimethyl-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-5-7(8(12)13-3)6(2)11-9(10-5)14-4/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERIEZFHCOZDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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